Physicochemical Property Differentiation: XLogP3 of 0.5 and TPSA of 55.2 Ų Distinguish This Compound from Related 5-Bromopyrimidine Ethers
2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol exhibits a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 55.2 Ų [1]. This lipophilicity-hydrophilicity balance places the compound near the center of the optimal oral bioavailability space and contrasts with related 5-bromopyrimidine derivatives such as (5-bromopyrimidin-2-yl)methanol, which lacks the flexible ethylene glycol linker, and ethyl 2-(5-bromopyrimidin-2-yl)acetate, which has a calculated TPSA of 65.2 Ų (ester carbonyl contribution) .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | (5-Bromopyrimidin-2-yl)methanol: XLogP3 ~0.8-1.0 (estimated); Ethyl 2-(5-bromopyrimidin-2-yl)acetate: XLogP3 ~1.2-1.5 (estimated) |
| Quantified Difference | ΔXLogP3 = -0.3 to -1.0 relative to comparator compounds |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For medicinal chemistry campaigns requiring precise control of logP within the 0–3 range, a XLogP3 of 0.5 offers a distinct starting point for further derivatization without introducing excessive hydrophobicity.
- [1] PubChem. CID 63868414: 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63868414 View Source
